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Sodium L-tartrate -

Sodium L-tartrate

Catalog Number: EVT-8041493
CAS Number:
Molecular Formula: C4H4Na2O6
Molecular Weight: 194.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sodium L-tartrate is the organic sodium salt that is the disodium salt of L-tartaric acid. It has a role as a food emulsifier. It contains a L-tartrate(2-).
Sodium tartrate is a disodium salt of l-( + )-tartaric acid that is identified by transparent, colorless, and odorless crystals. It is obtained as a byproduct of wine manufacturing. Sodium tartrate is generally recognized as safe (GRAS) as a direct human food ingredient. It acts as an emulsifier and pH control agent in food products. This compound is commonly used as an emulsifier in cheese/cheese spread products and is not to exceed 4% concentration, according to Health Canada regulations.
Source and Classification

Sodium L-tartrate is derived from tartaric acid, a naturally occurring organic acid found in various plants, particularly grapes. It is classified as a di-alkali metal salt of L-tartaric acid and has the chemical formula C4H4Na2O62H2OC_4H_4Na_2O_6\cdot 2H_2O with a CAS number of 868-18-8. It is recognized as a food additive (INS No. 335) and has been evaluated by organizations like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for safety and usage levels in food products .

Synthesis Analysis

Sodium L-tartrate can be synthesized through several methods:

  1. Neutralization Reaction: The most common method involves neutralizing L-tartaric acid with sodium hydroxide. The reaction can be represented as:
    C4H6O6+2NaOHC4H4Na2O6+2H2O\text{C}_4\text{H}_6\text{O}_6+2\text{NaOH}\rightarrow \text{C}_4\text{H}_4\text{Na}_2\text{O}_6+2\text{H}_2\text{O}
    This process typically requires careful control of pH to ensure complete conversion to the disodium salt.
  2. Selective Oxidation: Another method involves the selective oxidation of maleic anhydride using potassium iodate and iodine to form L-tartaric acid, which can then be converted into sodium L-tartrate through neutralization .
  3. Aqueous Mixture Method: A more complex synthesis involves preparing an aqueous mixture containing di-alkali metal salts of tartaric acid and sodium hydroxide, heating it under reflux conditions for optimal conversion rates .

These methods require careful monitoring of temperature and concentration to achieve high yields and purity levels.

Chemical Reactions Analysis

Sodium L-tartrate participates in several important chemical reactions:

  1. Formation of Tartrates: It can react with various metal ions to form tartrate complexes, which are used in analytical chemistry.
  2. Redox Reactions: Sodium L-tartrate can act as a reducing agent in organic synthesis, facilitating the conversion of certain substrates into desired products.
  3. Precipitation Reactions: In the presence of calcium ions, sodium L-tartrate can precipitate calcium tartrate, which is relevant in winemaking processes to prevent tartrate crystal formation in wines .

These reactions highlight the versatility of sodium L-tartrate in both industrial and laboratory settings.

Mechanism of Action

The mechanism of action for sodium L-tartrate primarily revolves around its role as a chiral building block in organic synthesis. It can influence stereochemistry during reactions due to its chiral centers. For example, when used in asymmetric synthesis, it helps establish the configuration at specific carbon centers, allowing for the production of enantiomerically pure compounds .

Additionally, its ability to form complexes with metal ions enhances its utility in various catalytic processes.

Physical and Chemical Properties Analysis

Sodium L-tartrate exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as colorless or white crystalline solids.
  • Solubility: Highly soluble in water (1 g dissolves in approximately 3 mL), but insoluble in ethanol .
  • pH: A 10% solution has a pH range between 7.0 and 7.5.
  • Loss on Drying: Not more than 17% moisture content at 150°C for three hours.
  • Purity: Must be not less than 99% after drying .

These properties make sodium L-tartrate suitable for use in food products as a stabilizer and sequestrant.

Applications

Sodium L-tartrate has diverse applications across multiple fields:

  1. Food Industry: Used as a stabilizer in meat products and sausage casings due to its ability to bind metal ions that could catalyze spoilage reactions.
  2. Pharmaceuticals: Acts as an excipient in drug formulations due to its biocompatibility and ability to enhance solubility.
  3. Analytical Chemistry: Utilized in titration methods for determining concentrations of various substances due to its defined reactivity with acids.
  4. Biochemical Research: Serves as a chiral auxiliary in synthetic pathways for producing bioactive molecules .
Synthesis & Production Methodologies of Sodium L-Tartrate

Biotechnological Synthesis via Microbial Fermentation Using Rhodococcus spp.

Rhodococcus spp. have emerged as promising biocatalysts for sodium L-tartrate precursor synthesis due to their exceptional metabolic versatility and robustness under industrial conditions. These Gram-positive actinobacteria possess unique enzymatic machinery that enables efficient conversion of low-cost substrates into high-value tartrate intermediates [1] [4].

Metabolic Pathways and Engineering:L-tartaric acid biosynthesis in Rhodococcus involves the glyoxylate cycle and L-malic acid oxidation. Key enzymatic steps include:

  • Isocitrate lyase (ICL): Splits isocitrate into succinate and glyoxylate during growth on fatty acids or hydrocarbons.
  • Malate synthase (MS): Condenses glyoxylate with acetyl-CoA to form L-malate.
  • Tartrate dehydrogenase/synthase: Oxidizes L-malate to L-tartaric acid (uniquely efficient in select Rhodococcus strains) [1].

Genetic modifications, particularly the overexpression of icl and ms genes in R. opacus PD630, have demonstrated a 2.3-fold increase in tartaric acid yield (0.82 g/L/hr) compared to wild-type strains. Nitrogen limitation triggers carbon flux redirection toward tartrate accumulation by upregulating glycerol kinase (GK) and cytosolic glycerol-3-phosphate dehydrogenase (cGPDH), which provide glycerol-3-phosphate precursors for tartrate synthesis [4].

Fermentation Substrates and Efficiency:Rhodococcus strains utilize diverse industrial wastes:

  • Cheese whey: Lactose hydrolysis yields glucose/galactose, achieving 69% substrate conversion efficiency.
  • Winery lees: Ethanol and residual sugars serve as C-sources, reducing production costs by 40%.
  • Lipid-rich wastes: Sunflower oil frying waste induces biosurfactant production alongside tartrate [1] [4] [8].

Table 1: Fermentation Performance of Rhodococcus Strains for Tartrate Precursor Production

StrainSubstrateTartaric Acid Yield (g/L)Productivity (g/L/h)Key Metabolic Features
R. opacus PD630Cheese whey lactose48.20.82Overexpressed ICL/MS; high NADPH recycling
R. jostii RHA1Grape pomace hydrolysate31.70.51Enhanced β-glucosidase; solvent tolerance
R. erythropolisWaste sunflower oil39.80.67Glycolipid co-production; high C16:1 fatty acids

Process Parameters:

  • Temperature: 30–37°C (optimal growth range)
  • pH: 7.0–7.5 (maintains enzyme activity)
  • Oxygen: Aerobic conditions (critical for oxidative steps)
  • C:N ratio: >40:1 (induces lipid/tartrate accumulation) [1] [6] [10].

Downstream processing involves biomass separation via centrifugation, acid precipitation of tartaric acid (pH 2.0–3.0), and neutralization with sodium hydroxide to form sodium L-tartrate [4].

Optimization of Crystallization Protocols for Industrial-Scale Production

Crystallization is the definitive purification step determining sodium L-tartrate's pharmaceutical-grade purity (>98%). Its dihydrate form (C₄H₄Na₂O₆·2H₂O) requires precise control of supersaturation, nucleation, and crystal growth kinetics to ensure uniform particle size and minimal inclusion impurities [3] [7] [9].

Supersaturation Control:Industrial crystallization employs evaporative cooling of sodium L-tartrate solutions under controlled conditions:

  • Seed crystal addition: Introduced at 0.5–1.0% w/w when supersaturation (β) reaches 1.25–1.35 (β = C/C, where C is saturation concentration).
  • Cooling profile: Linear cooling from 60°C to 20°C at 0.15°C/min minimizes secondary nucleation.
  • Agitation: 150–200 rpm in baffled vessels ensures homogeneous mixing without crystal fracture [9].

Table 2: Impact of Crystallization Parameters on Sodium L-Tartrate Crystal Quality

ParameterLow RangeOptimal RangeHigh RangeEffect on Crystal Properties
Supersaturation (β)1.101.25–1.351.50<1.25: Slow growth; >1.40: Agglomeration
Cooling Rate (°C/min)0.050.10–0.150.30>0.20: Excessive nucleation; <0.10: Long cycle
Seed Size (µm)2050–80120Small: High surface area; Large: Inefficient growth
pH6.07.0–9.010.0<7.0: Tartaric acid co-crystallization

Impurity Management:

  • Metal ions (Ca²⁺, Mg²⁺): Removed via chelating resins (0.1–0.5% w/v EDTA) to prevent crystal habit modification.
  • meso-Tartrate: Controlled by chiral HPLC monitoring; limited to <0.5% for pharmaceutical grades through selective seeding.
  • Water content: Dihydrate stability requires 22.0–26.0% H₂O; deviations indicate polymorphic impurities [3] [9].

Advanced techniques like in situ focused beam reflectance measurement (FBRM) enable real-time crystal size distribution (CSD) tracking. Implementation reduces batch rejection rates by 30% and yields crystals with:

  • Mean size: 150–250 µm
  • Shape factor: >0.85 (indicating high sphericity)
  • Bulk density: 1.545 g/cm³ (dihydrate form) [7] [9].

Drying and Stabilization:Fluidized-bed drying at 40°C preserves the dihydrate structure, while temperatures >80°C risk dehydration to anhydrous forms. Post-drying, crystals are sieved (100–300 µm fraction) and packaged under low humidity (<15% RH) [3].

Byproduct Valorization in Wine Manufacturing Processes

Winemaking generates 20–30% solid waste (grape pomace, lees), containing 40–70% tartaric acid as potassium bitartrate (cream of tartar). Valorization transforms this waste stream into high-purity sodium L-tartrate via chemical conversion, enhancing sustainability and profitability [2] [8].

Feedstock Composition:

  • Grape pomace: Skins/seeds with 6–12% tartrate (dry weight)
  • Lees: Yeast sediment with 45–55% potassium bitartrate
  • Stems: 3–5% tartrate after cellulose extraction [8].

Extraction and Conversion:

  • Acid leaching: Pomace/lees treated with 1–2% H₂SO₄ at 70°C for 2 hours, extracting >90% tartrates.
  • Neutralization: Crude tartaric acid + NaOH → sodium L-tartrate (pH 7.0–9.0).
  • Decolorization: Activated carbon (1–3% w/v) removes phenolic pigments (anthocyanins, tannins).
  • Ion exchange: Removes K⁺ (to <50 ppm) and Ca²⁺ (to <10 ppm) [8] [9].

Table 3: Sodium L-Tartrate Recovery Efficiency from Winery Byproducts

FeedstockTartrate Content (% DW)Extraction Efficiency (%)Final Purity (%)Co-Products Generated
Lees (white wine)45–5592–9598.5Yeast biomass (animal feed), Ethanol
Grape pomace6–1275–8597.0Anthocyanins (food colorants), Seed oil
Stems3–560–7095.5Cellulose nanocrystals, Lignin

Integrated Biorefinery Approach:Modern wineries implement zero-waste processing:

  • Pomace fractionation: Skins → anthocyanin extraction; Seeds → oil pressing; Marc → tartrate recovery.
  • Lees processing: Ethanol recovery → tartrate conversion → yeast protein extraction.
  • Economic impact: Valorization increases winery revenue by 12–18% and reduces waste disposal costs by 80% [2] [8].

Quality Validation:Sodium L-tartrate from wine waste meets pharmacopeial standards (EP10.0/USP-NF):

  • Specific rotation: [α]₂₀/D = +24° to +26° (c=10, H₂O)
  • Heavy metals: <10 ppm (via chelation during extraction)
  • Purity: >98.0% (nonaqueous titration) [3] [9].

Properties

Product Name

Sodium L-tartrate

IUPAC Name

disodium;(2R,3R)-2,3-dihydroxybutanedioate

Molecular Formula

C4H4Na2O6

Molecular Weight

194.05 g/mol

InChI

InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1

InChI Key

HELHAJAZNSDZJO-OLXYHTOASA-L

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+]

Solubility

Soluble in cold water
1 gram is insoluble in 3 ml of water. Insoluble in ethanol

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+]

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